molecular formula C11H7ClF2N2OS B3384609 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 565172-39-6

2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B3384609
CAS RN: 565172-39-6
M. Wt: 288.7 g/mol
InChI Key: ASBCFODMWQQYJL-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H7ClF2N2OS . It has a molecular weight of 205.59 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 120-121 degrees Celsius .

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its unique structure, which allows for the development of new materials or drug candidates. Additionally, this compound is relatively easy to synthesize and can be purified using various chromatography techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of new drug candidates based on the structure of this compound. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the potential use of this compound in the development of new materials or coatings should also be explored.

Scientific Research Applications

2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCFODMWQQYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC(=N2)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

565172-39-6
Record name 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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